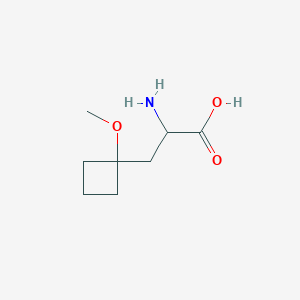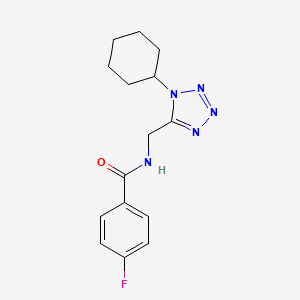
2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a thiazole derivative. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . This specific compound is being investigated for clinical use in conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
Synthesis Analysis
The synthesis of this compound has been described in scientific literature . The yield was reported to be 58%, and the compound’s structure was confirmed using 1H NMR and 13C NMR .Molecular Structure Analysis
Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Anti-Tubercular Activity
The benzothiazole moiety of the compound has been explored for its potential in treating tuberculosis. Recent studies have shown that benzothiazole derivatives exhibit significant in vitro and in vivo anti-tubercular activity. These compounds have been synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Anti-Inflammatory Properties
Derivatives of benzothiazole have been synthesized and analyzed for their anti-inflammatory properties. These compounds have demonstrated promising results in in vitro and in silico studies. For instance, certain derivatives have shown high IC50 values for COX-1 inhibition and significant inhibition of albumin denaturation, indicating their potential as anti-inflammatory agents .
Synthesis of Heterocyclic Compounds
The compound can be used as a precursor in the synthesis of a variety of heterocyclic compounds, such as 1,3-thiazole and pyranothiazole derivatives. These heterocyclic structures are important in medicinal chemistry due to their biological activities .
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial properties. For example, certain 2,4-disubstituted thiazoles have shown activity against bacterial strains like B. cereus , B. subtilis , and E. coli , as well as fungal strains such as A. niger and Fusarium oxisporum .
Anticancer Research
The structural framework of benzothiazole derivatives has been explored for anticancer properties. These compounds have been subjected to various assays to evaluate their efficacy against different cancer cell lines. The research in this area is ongoing, with the aim of discovering potent anticancer agents .
properties
IUPAC Name |
2-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOHQSGGPVWTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)
![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)
![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)
![N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2874163.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2874169.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)